N-t-Butyl-5-chloro-2-pyridinecarboxamide
Description
N-t-Butyl-5-chloro-2-pyridinecarboxamide is a pyridine-derived compound characterized by a carboxamide group at the 2-position, a chlorine substituent at the 5-position, and a bulky tert-butyl group attached to the nitrogen of the carboxamide moiety. The chlorine atom and tert-butyl group likely influence its electronic properties, steric profile, and metabolic stability, distinguishing it from other pyridinecarboxamides .
Properties
Molecular Formula |
C10H13ClN2O |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-tert-butyl-5-chloropyridine-2-carboxamide |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) |
InChI Key |
GXRCCXQHHCCMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key Compounds for Comparison:
N-Methyl-2-pyridone-5-carboxamide ()
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide ()
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate ()
Table 1: Structural and Physicochemical Properties
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the 5-methoxy group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide () is electron-donating, which may stabilize resonance structures or alter binding affinity in biological targets . The 2-pyridone ring in N-Methyl-2-pyridone-5-carboxamide introduces a ketone oxygen, increasing polarity and solubility compared to the non-oxidized pyridine ring in the target compound .
- Steric and Pharmacokinetic Implications: The tert-butyl group in the target compound introduces significant steric hindrance, which may reduce metabolic degradation by cytochrome P450 enzymes. This contrasts with the smaller N-methyl group in N-Methyl-2-pyridone-5-carboxamide, which is more susceptible to oxidative demethylation .
Metabolic and Enzymatic Interactions
- N-Methyl-2-pyridone-5-carboxamide () is a documented metabolite of nicotinamide, playing roles in NAD+ biosynthesis and cellular redox regulation . In contrast, the tert-butyl and chlorine substituents in the target compound may redirect its metabolic fate toward glucuronidation or sulfation pathways.
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